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Compound of Interest

Compound Name: (Tetrahydrofuran-3-yl)methanol

Cat. No.: B103548

An In-depth Technical Guide to (Tetrahydrofuran-3-yl)methanol

This technical guide provides a comprehensive overview of (Tetrahydrofuran-3-yl)methanol,
a key chemical intermediate in the pharmaceutical industry. The document details its chemical
structure, IUPAC nomenclature, physicochemical properties, and synthesis protocols. It is
intended for researchers, scientists, and professionals involved in drug discovery and
development.

Chemical Structure and Nomenclature

(Tetrahydrofuran-3-yl)methanol is a heterocyclic alcohol. Its structure consists of a saturated
five-membered ether ring, tetrahydrofuran, substituted at the 3-position with a hydroxymethyl

group.
Chemical Structure:
e |IUPAC Name: (Tetrahydrofuran-3-yl)methanol

e Synonyms: Tetrahydro-3-furanylmethanol, Tetrahydro-3-furanmethanol, (Oxolan-3-
yl)methanol[1]

e CAS Number: 15833-61-1[2]

Physicochemical Properties
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The quantitative data for (Tetrahydrofuran-3-yl)methanol are summarized in the table below.
These properties are crucial for its handling, application in synthesis, and for analytical
characterization.

Property Value Unit Source
Molecular Formula CsH1002 [2]
Molecular Weight 102.13 g/mol
Boiling Point 448.21 K Joback Method
Boiling Point 349.70 (at 0.50 kPa) K NIST Webbook
Melting Point 244.40 K Joback Method
Critical Temperature 637.66 K Joback Method
Critical Pressure 4856.20 kPa Joback Method
Critical Volume 0.296 m3/kmol Joback Method
Heat of Formation
-370.28 kJ/mol Joback Method

(Ideal Gas)
Gibbs Free Energy of

_ -195.17 kJ/mol Joback Method
Formation
Heat of Fusion 14.71 kJ/mol Joback Method
Heat of Vaporization 48.17 kJ/mol Joback Method
McGowan Volume 82.190 ml/mol McGowan Method
LogP (Octanol-Water i

N 0.015 Crippen Method
Partition)
Water Solubility )
0.08 Crippen Method

(log10ws)

Experimental Protocols: Synthesis of
(Tetrahydrofuran-3-yl)methanol
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Two prominent methods for the synthesis of (Tetrahydrofuran-3-yl)methanol are detailed
below. The first is a direct two-step reduction, and the second is a method for obtaining a
specific enantiomer.

Synthesis via Reduction of 3-Furfural or 3-
Furancarboxylic Acid

This method involves a two-step reduction process. First, the aldehyde or carboxylic acid group
of the furan precursor is reduced to an alcohol. Subsequently, the furan ring is hydrogenated to
the tetrahydrofuran ring.[3]

Step 1: Reduction of the Functional Group

o Materials: 3-Furfural or 3-Furancarboxylic Acid, Sodium Borohydride (reductive agent), a
catalyst (e.g., Zirconium tetrachloride, Zinc chloride, or lodine), and a solvent (e.g.,
Tetrahydrofuran (THF), ethanol, or methanol).

e Procedure:

o The chosen starting material (3-furfural or 3-furancarboxylic acid) is dissolved in the
selected solvent.

o The catalyst is added to the solution.
o Sodium borohydride is gradually added as the reducing agent.

o The reaction mixture is stirred for 3-6 hours under mild conditions until the aldehyde or
carboxyl group is fully converted to a hydroxymethyl group, yielding 3-furanmethanol.

Step 2: Hydrogenation of the Furan Ring
o Materials: 3-Furanmethanol, Palladium on carbon (Pd/C) catalyst, Hydrogen gas.
e Procedure:
o The 3-furanmethanol obtained from the first step is placed in a high-pressure autoclave.

o The Pd/C catalyst is added.
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The autoclave is sealed and purged with nitrogen before introducing hydrogen gas to a
pressure of 3 MPa.

The reaction is heated to 140°C and stirred for 4 hours.
After cooling and venting the hydrogen, the catalyst is filtered off.

The resulting solution is purified by distillation to yield (Tetrahydrofuran-3-yl)methanol.[3]

Synthesis of S-(+)-(Tetrahydrofuran-3-yl)methanol via

Chiral Resolution

This protocol describes the synthesis of the enantiomerically pure S-(+) form from a racemic

mixture of ()-(Tetrahydrofuran-3-yl)methanol.[4]

» Materials: (+)-(Tetrahydrofuran-3-yl)methanol, D-(+)-10-camphorsulfonic acid, Thionyl

chloride, Triethylamine, and an organic solvent.

e Procedure:

Preparation of the Chiral Resolving Agent: D-(+)-10-camphorsulfonic acid is reacted with
thionyl chloride in an organic solvent under reflux for 2-6 hours to produce D-(+)-10-
camphorsulfonyl chloride.

Diastereomeric Ester Formation: The racemic (£)-(Tetrahydrofuran-3-yl)methanol is
reacted with the prepared D-(+)-10-camphorsulfonyl chloride and triethylamine in an
organic solvent. The mixture is stirred at 25°C for 2-24 hours to form the diastereomeric
tetrahydrofuran-3-methyl camphorsulfonate esters.

Crystallization: The resulting ester mixture is purified, and upon standing for 24-120 hours,
one of the diastereomers selectively crystallizes.

Dissociation: The isolated crystalline diastereomer is treated with a dissociation agent to
cleave the ester bond, yielding the enantiomerically pure S-(+)-(Tetrahydrofuran-3-
yl)methanol.[4]

Visualization of Synthesis Pathway
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The following diagram illustrates the synthetic workflow for producing (Tetrahydrofuran-3-
yl)methanol from 3-Furfural, as described in protocol 3.1.

Step 1: Reduction Step 2: Hydrogenation
(NaBHa, Catalyst) | (Hz, Pd/C) -
Ll Ll

3-Furfural 3-Furanmethanol (Tetrahydrofuran-3-yl)methanol

Click to download full resolution via product page

Caption: Synthesis of (Tetrahydrofuran-3-yl)methanol from 3-Furfural.

Applications in Drug Development

(Tetrahydrofuran-3-yl)methanol is a valuable building block in medicinal chemistry. Its
primary significance lies in its role as a key intermediate for the synthesis of various
pharmaceutical compounds.

» Antiviral Agents: This compound is a crucial precursor in the synthesis of several antiviral
drugs. For instance, it is used in the production of Penciclovir, a medication for treating
herpes virus infections.[5]

» Scaffold in Bioactive Molecules: The tetrahydrofuran ring is a common structural motif found
in a wide range of biologically active natural products.[6] These molecules exhibit diverse
therapeutic properties, including anticancer, antimicrobial, and antifungal activities.[7] The
presence of the tetrahydrofuran moiety in compounds like the annonaceous acetogenins is
associated with potent anticancer effects.[7]

o HIV Protease Inhibitors: The tetrahydrofuran ring has been identified as a potent ligand in the
design of HIV protease inhibitors. For example, the 3-(S)-tetrahydrofuranyl urethane moiety
is a key component in the structure of Amprenavir, an anti-HIV drug.[8]

The utility of (Tetrahydrofuran-3-yl)methanol in providing access to these complex and
therapeutically important molecules underscores its importance in the field of drug
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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